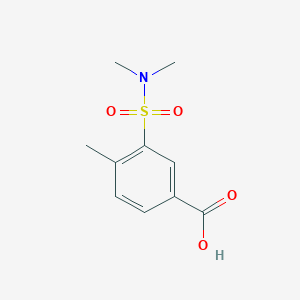

![molecular formula C10H20O3 B2810242 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol CAS No. 1909287-68-8](/img/structure/B2810242.png)

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

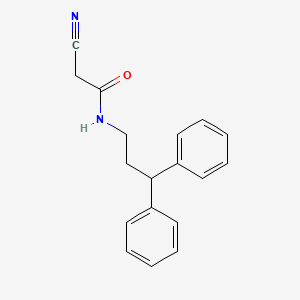

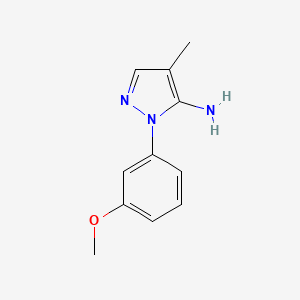

“3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1909287-68-8 . It has a molecular weight of 188.27 . The IUPAC name for this compound is (1s,3s)-3- (2- (tert-butoxy)ethoxy)cyclobutan-1-ol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20O3/c1-10 (2,3)13-5-4-12-9-6-8 (11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Tin(IV) Chloride Catalyzed Cycloaddition Reactions

Cycloaddition reactions between 3-ethoxycyclobutanones and allyltrialkylsilanes catalyzed by tin(IV) chloride produce various cyclohexanone derivatives, showcasing the utility of cyclobutanol derivatives in synthetic chemistry for constructing complex molecular frameworks (Matsuo et al., 2009).

Synthesis and Ring Enlargement of Silacyclobutanes

2-Ethoxycarbonyl-1-silacyclobutanes, synthesized through intramolecular C–H insertion and capable of undergoing thermal ring expansion, illustrate the versatility of cyclobutanol derivatives in the formation of cyclic compounds with potential applications in materials science and organic synthesis (Maas & Bender, 2000).

Scale-up Synthesis Using Continuous Photo Flow Chemistry

The scale-up synthesis of cyclobutane derivatives using continuous photo flow chemistry for the preparation of deuterium-labeled compounds demonstrates the application of cyclobutanol derivatives in the development of biologically active compounds and materials science. This process highlights the importance of cyclobutanol derivatives in pharmaceutical and analytical chemistry (Yamashita et al., 2019).

Titanocene Catalyzed Cyclizations

The use of cyclobutanes via 4-exo cyclization of radicals generated by titanocene(III) chlorides to epoxides, facilitating the synthesis of cyclobutanes, emphasizes the role of cyclobutanol derivatives in radical chemistry for creating complex cyclic structures with potential applications in material science and synthetic organic chemistry (Friedrich et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOOKVICYGQETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

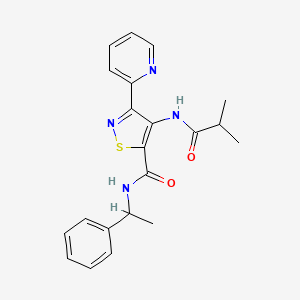

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

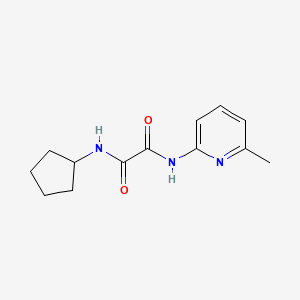

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)

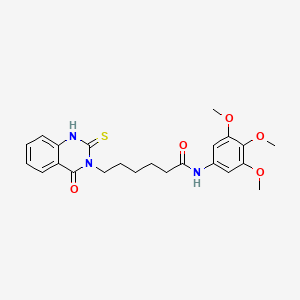

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)

![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)